1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene
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Overview
Description
1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three methyl groups and a butoxy group linked to another trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene typically involves the following steps:
Formation of the Trimethylphenoxy Intermediate: The initial step involves the preparation of 2,3,5-trimethylphenol, which is then reacted with an appropriate alkylating agent to form 2,3,5-trimethylphenoxy butane.
Coupling Reaction: The trimethylphenoxy butane is then coupled with 1,2,5-trimethylbenzene under specific conditions to form the final product. This step may involve the use of catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: An isomer with a different arrangement of methyl groups on the benzene ring.
1,3,5-Trimethylbenzene: Another isomer with symmetrical substitution.
2,3,5-Trimethylphenol: A precursor used in the synthesis of the target compound.
Uniqueness
1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene is unique due to its specific substitution pattern and the presence of both trimethylphenoxy and butoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2,5-trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-15-11-17(3)19(5)21(13-15)23-9-7-8-10-24-22-14-16(2)12-18(4)20(22)6/h11-14H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGIDPWYFLGUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCOC2=CC(=CC(=C2C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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